Alilusem

Description

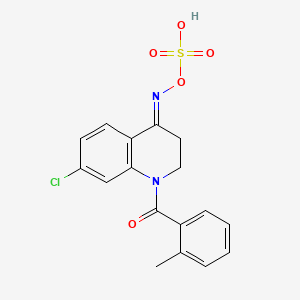

Structure

2D Structure

3D Structure

Properties

CAS No. |

791024-52-7 |

|---|---|

Molecular Formula |

C17H15ClN2O5S |

Molecular Weight |

394.8 g/mol |

IUPAC Name |

[(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate |

InChI |

InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24)/b19-15+ |

InChI Key |

QQCSUWGQBREWRO-XDJHFCHBSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis

Theoretical Considerations in Chemical Synthesis Planning for Alilusem Analogues

Planning the synthesis of complex molecules is a multifaceted challenge that benefits significantly from theoretical approaches, including retrosynthetic analysis and computational methods.

Retrosynthetic Analysis Strategies for Complex Molecular Architectures

Retrosynthetic analysis is a fundamental technique in organic synthesis planning, formalized and popularized by E.J. Corey wikipedia.orgdeanfrancispress.com. It involves working backward from the target molecule to simpler, readily available starting materials wikipedia.orgdeanfrancispress.comchemistry.coach. This is achieved by applying "transforms," which are the reverse of synthetic reactions, to disconnect bonds or interconvert functional groups wikipedia.orgdeanfrancispress.com.

For a complex molecule like this compound (C17H15ClKN2O5S) patsnap.com, retrosynthetic analysis would begin by identifying key structural features and potential disconnection points. Strategic bonds that can be formed efficiently using known reactions are targeted for cleavage in the retrosynthetic direction chemistry.coachsolubilityofthings.com. This process generates simpler precursor molecules, or "synthons," which are idealized fragments representing reactive species wikipedia.orgchemistry.coach. Corresponding commercially available or easily synthesizable "synthetic equivalents" are then identified for these synthons wikipedia.org.

Multiple retrosynthetic pathways can often be devised for a single target molecule wikipedia.orgdeanfrancispress.com. Evaluating these pathways involves considering factors such as the availability and cost of starting materials, the number of steps, the yield and selectivity of each step, and the potential for generating unwanted stereoisomers or side products deanfrancispress.comsolubilityofthings.com. The goal is to arrive at a synthetic route that is efficient, economical, and practical deanfrancispress.comsolubilityofthings.com.

For example, considering a hypothetical complex structure, retrosynthesis might involve disconnecting carbon-heteroatom bonds (like C-N, C-O, C-S) or carbon-carbon bonds that can be formed through reliable reactions such as nucleophilic additions, coupling reactions, or cycloadditions chemistry.coach. Functional group interconversions (FGIs) are also crucial steps in retrosynthetic analysis, allowing the transformation of one functional group into another to facilitate disconnections or synthetic steps deanfrancispress.com.

Computational Approaches to Synthetic Route Design

Computational chemistry plays an increasingly vital role in modern synthetic planning rsc.orgrsc.org. Computational approaches can complement retrosynthetic analysis by predicting reaction outcomes, evaluating the feasibility of potential steps, and suggesting novel synthetic routes rsc.orgrsc.orgnih.govafjbs.com.

Software tools and algorithms, including those incorporating machine learning and artificial intelligence, are being developed to assist chemists in designing synthetic pathways wikipedia.orgnih.govafjbs.comfrontiersin.org. These tools can analyze molecular structures, access large databases of known reactions, and predict possible transformations and intermediates nih.govfrontiersin.org.

Computational methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms, calculate transition state energies, and predict reaction kinetics and thermodynamics rsc.orgnumberanalytics.com. This information is invaluable for assessing the viability of proposed synthetic steps and understanding potential competing pathways rsc.orgnumberanalytics.com. For instance, computational studies can help predict the regioselectivity and stereoselectivity of reactions, which are critical for the efficient synthesis of complex molecules with defined three-dimensional structures rsc.org.

While computational methods are powerful, they still often require expert chemical knowledge for interpretation and validation nih.gov. The integration of rule-based systems with machine learning is a growing trend in this area nih.govfrontiersin.org.

Exploration of Novel Reaction Pathways for this compound-Related Structures

The synthesis of complex molecules often requires the development or application of novel reaction pathways to overcome limitations of existing methodologies, improve efficiency, or access unique structural features rsc.org.

Mechanistic Investigations of Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to exploring and developing novel synthetic routes lkouniv.ac.in. Mechanistic investigations involve studying the step-by-step process by which reactants are converted into products, including the identification of intermediates and transition states lkouniv.ac.in.

Techniques such as spectroscopic analysis (e.g., NMR, MS, IR), kinetic studies, and isotopic labeling experiments are used to elucidate reaction mechanisms numberanalytics.com. Computational chemistry is also a powerful tool for mechanistic investigations, allowing for the modeling of reaction pathways and the calculation of energy profiles rsc.orgnumberanalytics.com. Understanding the mechanism of a reaction can reveal opportunities for optimization, the development of new catalysts, or the design of entirely new transformations numberanalytics.com. For example, mechanistic studies can explain observed selectivity and guide the modification of reaction conditions or catalyst structure to improve desired outcomes rsc.org.

Catalysis in this compound Derivative Synthesis

Catalysis is indispensable in the synthesis of complex molecules, enabling reactions to proceed efficiently and selectively under milder conditions numberanalytics.compnnl.govacs.orgnumberanalytics.com. Catalysts, which can be homogeneous (in the same phase as reactants) or heterogeneous (in a different phase), accelerate reaction rates without being consumed numberanalytics.compnnl.gov.

Various types of catalysis are employed in organic synthesis, including transition metal catalysis, organocatalysis, and biocatalysis acs.org. Transition metal catalysts, often involving metals like palladium, copper, or rhodium, are widely used for forming carbon-carbon and carbon-heteroatom bonds through reactions like cross-coupling numberanalytics.comacs.org. Organocatalysis utilizes small organic molecules as catalysts, offering advantages in terms of sustainability and metal-free synthesis sigmaaldrich.com. Biocatalysis employs enzymes to catalyze highly selective transformations, particularly useful for creating chiral centers acs.org.

For the synthesis of a complex molecule like this compound, catalytic methods would likely be explored for key bond-forming steps or for introducing specific functional groups or stereochemistry. The choice of catalyst depends on the specific transformation required and the functional groups present in the molecule pnnl.govpnas.org. Developing or selecting a suitable catalyst often involves considering its activity, selectivity (chemo-, regio-, and stereoselectivity), robustness, and cost pnnl.govpnas.org.

Optimization of Synthetic Processes

High-throughput experimentation and automation tools can significantly accelerate the optimization process by allowing for the rapid screening of multiple reaction conditions afjbs.combeilstein-journals.org. Statistical design of experiments (DOE) is a valuable approach for efficiently exploring the impact of multiple variables simultaneously and identifying optimal conditions beilstein-journals.orgrsc.org.

Computational methods, including machine learning algorithms, are increasingly used in reaction optimization to predict optimal conditions and guide experimental design afjbs.combeilstein-journals.orgrsc.orgrsc.org. These methods can analyze experimental data to build predictive models and suggest experiments that are most likely to lead to improved outcomes beilstein-journals.orgrsc.org.

Optimization also considers scalability for potential larger-scale production, aiming for processes that are safe, environmentally friendly, and economically viable migrationletters.commonash.edu. Green chemistry principles, such as atom economy and the use of renewable feedstocks and less hazardous solvents, are integral to modern synthesis optimization migrationletters.commonash.edu.

Advanced Techniques in Reaction Pathway Elucidation

Advanced techniques play a crucial role in providing mechanistic insights into chemical reactions.

Kinetic Studies in this compound Chemical Reactions

Kinetic studies are fundamental to understanding reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. These studies can help determine the rate-limiting steps and activation energies of a reaction, providing clues about the transition states and intermediates involved. While no specific kinetic data for this compound reactions were found, such studies would typically involve monitoring the change in concentration of reactants and products over time using analytical techniques.

Spectroscopic Methods in Reaction Monitoring

Spectroscopic methods are invaluable for identifying and characterizing reactants, intermediates, and products during a chemical reaction. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) are commonly used for monitoring chemical transformations and determining the structure of species present in the reaction mixture. google.com Computational methods can also be employed to predict properties and potential reaction pathways. ntu.edu.sg Although these techniques are mentioned in the context of analyzing related compounds or as general methodologies, specific applications to monitoring this compound reactions with detailed findings were not available in the search results. google.comntu.edu.sg

Computational Chemistry and Theoretical Modeling of Alilusem

Quantum Chemical Studies on Alilusem Molecular Systems

Quantum chemical methods, rooted in quantum mechanics, are used to investigate the electronic structure and properties of molecules. For a molecule like this compound, these studies can provide fundamental information about its reactivity and stability.

Electronic structure characterization of this compound would typically involve calculating properties derived from its electron distribution. Using methods such as Density Functional Theory (DFT), researchers can determine the optimized molecular geometry, atomic charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO, and the gap between them, provide insights into the molecule's reactivity and charge transfer characteristics. While specific quantum chemical calculations detailing the electronic structure of this compound were not found in the consulted literature, such studies are fundamental in understanding a molecule's intrinsic properties.

Computational studies of reaction energetics and the application of Transition State Theory (TST) aim to understand how this compound might undergo chemical transformations. This involves identifying possible reaction pathways, locating transition states (high-energy configurations along a reaction pathway), and calculating activation energies and reaction rates. mdpi.comsumitomo-chem.co.jpmdpi.com TST allows for the estimation of reaction rates based on the properties of the transition state. While no specific studies on the reaction energetics or transition states of this compound were identified in the search results, these methods could be applied to investigate its metabolic pathways or degradation mechanisms.

Electronic Structure Characterization

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions. By simulating the movement of atoms and molecules over time, MD can explore conformational changes and interactions with other molecules, such as biological targets or solvent. nih.govplos.org

Exploring the conformational landscape of this compound involves identifying the various stable three-dimensional arrangements (conformers) the molecule can adopt. Computational methods, including MD simulations or systematic conformational search algorithms, can be used for this purpose. chemrxiv.orglaas.frfrontiersin.orgnih.gov The relative energies and interconversion barriers between different conformers are crucial for understanding a molecule's flexibility and how it might fit into a binding site. The evaluation of conformational flexibility was mentioned in the context of a computational ligand-based screen involving this compound aps.org.

Molecular dynamics simulations are widely used to study the interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.govplos.orgnih.govrsc.orgbiorxiv.orgproquest.com These simulations can provide dynamic information about the binding process, including how the ligand approaches and fits into the binding site, the nature of the interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the resulting complex. Although general applications of MD in ligand-target association studies are well-documented, specific MD simulations detailing the interaction of this compound with its diuretic target were not found in the provided sources.

Conformational Landscape Exploration

Cheminformatics and QSAR/QSPR Methodologies Applied to this compound Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) methodologies explore the relationship between the structural features of molecules and their biological activities or physical properties. These methods are valuable for predicting the properties of new compounds and designing molecules with desired characteristics. frontiersin.orgnih.govaimspress.comchemmethod.com

In the case of this compound, QSAR has been applied in the context of predicting the regioselectivity of its metabolism by cytochrome P450 enzymes (CYP3A4, 2D6, and 2C9). patsnap.com These QSAR models utilized substructure and physical property descriptors and employed methods like random forest to understand which parts of the molecule are likely to be metabolized. patsnap.com this compound potassium was also listed in a QSAR database, indicated as "inactive" in the context of androgen receptor binding biorxiv.org. Furthermore, this compound was included in a computational ligand-based screen, which likely involved comparing its structural and chemical features to known inhibitors to identify potential new activities aps.org. These applications highlight how cheminformatics and QSAR/QSPR approaches can leverage the structural information of this compound and its derivatives to predict behavior and guide further research.

Descriptor Generation and Selection for this compound-Related Datasets

In computational studies involving this compound, the generation and selection of molecular descriptors are fundamental steps. Descriptors are numerical representations of a molecule's chemical structure and properties. These can range from simple counts of atoms and bonds to complex topological or quantum-mechanical indices. The selection of appropriate descriptors is crucial for building effective computational models. While specific details on descriptor generation solely for this compound are not extensively detailed in the provided context, its inclusion in computational models based on experimental data suggests that relevant descriptors are generated to capture its structural and chemical features. These descriptors would be used in datasets alongside experimental observations to facilitate computational analysis and modeling.

Predictive Modeling of Molecular Behaviors

Predictive modeling is a key application of computational chemistry in understanding the behavior of compounds like this compound. Computational models, often built using techniques such as machine learning, are trained on datasets containing molecular descriptors and experimental outcomes to predict various molecular behaviors. This compound has been mentioned in the context of studies involving the prediction of xenobiotic biotransformation. This indicates that computational models are being developed or utilized to predict how this compound might be metabolized. Such models often rely on analyzing structural features (represented by descriptors) and reaction patterns within biotransformation databases. Furthermore, this compound's appearance in research on drug interactions suggests that predictive modeling could also be applied to forecast potential interactions based on its structure and properties, likely leveraging data mining techniques on drug interaction databases.

Ligand-Based Computational Screening Approaches

This compound has been explicitly mentioned in the context of computational ligand-based screening. A patent application publication details the use of a computational ligand-based screen that included this compound to identify potential inhibitors of IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase). Ligand-based screening approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. In this type of screening, the structural similarity of potential inhibitors, including this compound, is compared to a database of known inhibitors of the target (IDO and TDO in this case). Conformational flexibility of the compounds is often evaluated, and representative conformers are generated for comparison. This computational method allows for the rapid evaluation of large chemical libraries to identify candidates for further experimental testing.

Databases and Data Mining in this compound Research

Databases and data mining techniques are integral to computational studies involving this compound. These resources provide the necessary data for building models, identifying relationships, and extracting valuable insights.

Analytical Chemistry Research Applied to Alilusem

Development of Advanced Analytical Techniques for Alilusem Detection and Quantification

The development of sophisticated analytical techniques is essential for the precise detection and quantification of this compound in various matrices. These techniques must be sensitive and selective enough to differentiate this compound from other co-existing compounds, especially in complex samples.

Chromatographic Separations in Complex Matrices

Chromatographic methods are fundamental for separating this compound from complex matrices before detection and quantification. Complex matrices, such as biological fluids or environmental samples, contain numerous components that can interfere with the analysis of the target analyte. Techniques like High-Performance Liquid Chromatography (HPLC) are widely used for their ability to separate components in complex mixtures. researchgate.netchromatographyonline.com The effectiveness of chromatographic separation in complex matrices can be influenced by factors such as column overloading, which may lead to co-elution of matrix components and the analyte, affecting signal response in detection methods like mass spectrometry. researchgate.net Addressing matrix effects often requires optimizing sample preparation through selective extraction and cleanup procedures, or by improving chromatographic separation. researchgate.net High-Performance Thin Layer Chromatography (HPTLC) is another technique utilized for analyzing complex matrices, including botanical extracts and food products, providing a means to separate and identify various compounds within these samples. chromatographytoday.com While these chromatographic techniques are applicable to the analysis of compounds in complex matrices, specific research detailing their application for the separation of this compound in such matrices was not found in the consulted literature.

Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the characterization and identification of organic compounds. slu.senih.govfrontiersin.orgnih.gov NMR spectroscopy provides detailed information about the structural connectivity and functional groups within a molecule, and its quantitative ability makes it valuable for determining metabolite concentrations. nih.govfrontiersin.org Mass spectrometry, on the other hand, offers high sensitivity for detection and provides information on the molecular weight and fragmentation patterns of compounds, aiding in their identification and structural elucidation. nih.govnih.gov The combination of NMR and MS is a powerful approach in metabolomics and structural analysis, offering complementary information that enhances the identification of unknown metabolites. nih.govfrontiersin.orgnih.gov These techniques would be crucial for confirming the structure of this compound and identifying any related compounds or degradation products. However, specific studies reporting the NMR or Mass Spectrometry data for this compound were not found in the provided search results.

Electrochemical Methods for this compound Analysis

Electrochemical methods involve the measurement of electrical properties of a solution containing the analyte, often at an electrode surface. These techniques can be used for the detection and quantification of electroactive compounds. jecst.orgfrontiersin.orgmdpi.comnih.gov Electrochemical biosensors, for instance, have seen significant development for detecting specific molecules in complex biological and environmental samples. elementlabsolutions.com Voltammetry, including techniques like cyclic voltammetry, is commonly used to study electrochemical reactions and can provide quantitative analysis of substances. jecst.orgfrontiersin.orgnih.gov While electrochemical analysis is a recognized approach in analytical chemistry for various compounds, specific research on the application of electrochemical methods for the direct analysis or detection of this compound was not identified in the reviewed literature.

Method Validation and Robustness in this compound Analytical Protocols

The validation of analytical methods is a critical process to ensure that they are reliable, accurate, and suitable for their intended purpose. ujpronline.comeuropa.eu Key validation parameters typically assessed include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. ujpronline.comeuropa.eu Specificity confirms that the method can unequivocally assess the analyte in the presence of other components that may be present in the sample matrix, such as impurities or degradation products. ujpronline.com Accuracy refers to the closeness of the measured value to the true value, while precision indicates the agreement between a series of measurements of the same homogeneous sample. ujpronline.com Linearity establishes that the test results are directly proportional to the analyte concentration within a defined range. ujpronline.comchemistryjournals.net Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. ujpronline.com According to guidelines, robustness should be evaluated during the development phase of an analytical procedure. ntu.edu.sg Applying these validation principles to analytical protocols for this compound would be essential before their routine use for detection, quantification, or studying its behavior in various systems. Although the principles of method validation are well-established, specific validation data for analytical methods applied to this compound were not found in the provided search results.

Applications of Analytical Methods in Mechanistic Research

Analytical methods are fundamental to conducting mechanistic research, particularly in understanding the fate of compounds in biological or environmental systems. By accurately detecting and quantifying a compound and its related substances, researchers can gain insights into absorption, distribution, metabolism, and excretion processes.

Analysis of Biotransformation Products

Analytical techniques are indispensable for the analysis of biotransformation products, which are compounds formed when the original compound is chemically altered through metabolic processes in living organisms or environmental systems. nih.govmdpi.comnih.govmdpi.com Chromatography, often coupled with mass spectrometry (LC-MS or GC-MS), is a primary tool for separating complex mixtures of metabolites and identifying their structures based on their retention behavior and mass spectral data. nih.govnih.gov High-resolution mass spectrometry is particularly useful for identifying unknown transformation products. mdpi.comnih.gov In silico tools can also be used to predict possible biotransformation pathways and products, guiding analytical efforts in their identification. nih.govnih.gov Studying biotransformation products is crucial for understanding how a compound is processed and eliminated, and for identifying potential active metabolites orByproducts of concern. While the analysis of biotransformation products is a common application of analytical chemistry, specific studies detailing the biotransformation of this compound or the analytical methods used to identify its metabolites were not found in the provided search results.

Monitoring of In Vitro Reaction Progress

Monitoring the progress of in vitro reactions involving this compound (CID 6338015) is a critical aspect of understanding its chemical behavior, stability, and potential transformation pathways under controlled laboratory conditions. Analytical chemistry techniques provide the necessary tools to track the concentrations of this compound, as well as any potential reactants, intermediates, or products, over time. This monitoring yields valuable kinetic data and insights into the reaction mechanism.

Various analytical techniques can be employed for the in vitro monitoring of this compound reactions, depending on the nature of the reaction and the chemical properties of the species involved. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its ability to separate and quantify multiple components in a reaction mixture nih.govfrontiersin.org. Coupling HPLC with detectors such as UV-Vis or Mass Spectrometry (MS) enhances its capabilities, allowing for both quantification and identification of eluting species rsc.orgnih.gov. LC-MS/MS, in particular, offers high selectivity and sensitivity, enabling the monitoring of target compounds even in complex matrices nih.gov. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on reactants, intermediates, and products directly within the reaction mixture, offering insights into reaction mechanisms uvic.cabruker.com. Raman spectroscopy is another non-destructive technique that can be used for real-time monitoring and quantification of components in a reaction sigmaaldrich.com.

For monitoring an in vitro reaction involving this compound, a typical approach might involve setting up the reaction under specific conditions (e.g., controlled temperature, pH, solvent, and presence of other reagents or enzymes). Aliquots of the reaction mixture would be taken at predetermined time points. These aliquots would then be analyzed using a chosen analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound and other relevant species.

For illustrative purposes, consider a hypothetical in vitro degradation study of this compound in a buffered solution at a specific temperature. Analytical monitoring via HPLC-UV could track the decrease in this compound concentration over time and the concomitant increase in concentration of a hypothetical degradation product.

Illustrative Data Table: Hypothetical In Vitro Degradation of this compound

| Time (minutes) | This compound Concentration (µM) | Hypothetical Degradation Product Concentration (µM) |

| 0 | 100.0 | 0.0 |

| 15 | 85.2 | 13.5 |

| 30 | 72.1 | 25.8 |

| 60 | 50.5 | 47.2 |

| 120 | 25.3 | 71.9 |

| 240 | 8.6 | 89.1 |

| 480 | 1.2 | 96.5 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental findings for this compound.

Detailed research findings derived from such monitoring would include the determination of reaction kinetics, such as the reaction order and rate constant for this compound degradation under the tested conditions. Identification of the hypothetical degradation product through techniques like LC-MS/MS would provide crucial information about the reaction pathway. Analysis of concentration profiles over time allows researchers to understand the rate at which this compound is consumed and products are formed, which is essential for evaluating its stability or reactivity in a given in vitro system.

The selection of the analytical method, sample preparation procedures (if any), and the sampling frequency are critical parameters in designing an effective in vitro reaction monitoring study. The goal is to obtain accurate and reproducible data that reflects the true progress of the reaction.

Molecular and Cellular Mechanistic Investigations of Alilusem

In Vitro Approaches to Molecular Interaction Profiling

In vitro studies provide controlled environments to analyze the interactions of Alilusem with various biological components, offering insights into its potential targets and metabolic fate.

Cell-Free System Studies

Cell-free systems utilize cellular extracts or purified components to reconstitute biological processes in an in vitro environment nih.gov. These systems offer advantages such as precise control over reaction conditions and the ability to study components that may be toxic to living cells nih.gov. Cell-free protein synthesis (CFPS) systems, for instance, can be used for rapid protein screening and production biorxiv.orgsigmaaldrich.com. They contain the necessary machinery for transcription and translation, allowing for the synthesis of proteins from DNA templates sigmaaldrich.com. While cell-free systems are valuable tools for studying protein synthesis, interactions, and even membrane protein function biorxiv.org, specific research findings detailing the investigation of this compound using cell-free systems were not identified in the conducted searches.

Membrane Transport Studies Using Cell Lines

Cell lines, such as Caco-2 and HEK293 cells, are frequently employed to study membrane transport mechanisms of compounds nih.gov. These models can mimic aspects of biological barriers and transport processes in the body nih.gov. Research on this compound, identified in one study as M17055, a novel loop diuretic, has investigated its uptake mechanism using cell lines patsnap.com. Studies using Caco-2 cells and HEK293 cells stably expressing OATP-B (HEK293/OATP-B cells) demonstrated that OATP-B (SLCO2B1) plays a significant role in the uptake of M17055 from apical membranes in Caco-2 cells patsnap.com. The uptake of M17055 by HEK293/OATP-B cells was considerably higher compared to mock cells patsnap.com.

In these studies, the inhibitory profiles of various organic anions and the estimated Km values for M17055 uptake were found to be similar in both Caco-2 and HEK293/OATP-B cells patsnap.com. The inhibition constants of several inhibitors for M17055 uptake were also comparable in these two cell lines patsnap.com. Furthermore, uptake of M17055 was observed in HEK293 cells expressing rat OAT1 and was inhibited by para-aminohippurate (PAH) patsnap.com. Studies using brush border membrane vesicles (BBMVs) indicated that M17055 uptake was time-dependent, saturable, osmolarity-sensitive, and inhibited by several organic anions, although not by PAH patsnap.com. These findings collectively suggest the involvement of multiple organic anion transport systems in the transport of M17055 across both basolateral and brush border membranes of proximal tubule epithelial cells, with OAT1 potentially mediating a portion of the renal uptake patsnap.com.

Table 1: Summary of this compound (M17055) Membrane Transport Data

| Cell Line / System | Transporter(s) Involved | Key Findings |

| Caco-2 cells | OATP-B (SLCO2B1) | Major role in apical membrane uptake; similar Km and inhibitor profiles to HEK293/OATP-B cells. patsnap.com |

| HEK293/OATP-B cells | OATP-B (SLCO2B1) | Much higher uptake than mock cells; similar Km and inhibitor profiles to Caco-2 cells. patsnap.com |

| HEK293 cells | rat OAT1 | Uptake observed; inhibited by PAH. patsnap.com |

| BBMVs | Multiple organic anion transport systems | Time-dependent, saturable, osmolarity-sensitive uptake; inhibited by several organic anions but not PAH. patsnap.com |

Enzyme Interaction and Biotransformation Research

Biotransformation, primarily occurring in the liver, involves the enzymatic alteration of compounds to facilitate their excretion nih.gov. This process is catalyzed by various enzymes, notably cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of a wide range of substances nih.govmdpi.com. Biotransformation can lead to the formation of active, inactive, or toxic metabolites nih.gov. Enzyme interaction studies investigate how a compound affects the activity of these enzymes, either through inhibition or induction wikilectures.eunih.gov. While research on enzyme interactions and biotransformation is a critical aspect of characterizing a compound's fate in a biological system nih.govmdpi.com, specific data detailing the interaction or biotransformation of this compound by enzymes were not found in the conducted searches.

Receptor Binding and Ligand Affinity Studies in Controlled Systems

Receptor binding and ligand affinity studies assess the ability of a compound to bind to specific biological receptors and the strength of that binding libretexts.orgwikipedia.org. These studies are fundamental in understanding how a compound might exert its effects by interacting with target proteins wikipedia.orgnih.gov. Ligand binding to a receptor can alter the receptor's conformation and functional state wikipedia.org. Binding affinity is often quantified by the dissociation constant (Kd), where a smaller Kd indicates higher affinity libretexts.orgpharmacologycanada.org. Controlled systems, such as isolated receptors or cell membranes, are used to perform these studies excelleratebio.com. Although the principles of receptor binding and ligand affinity are well-established libretexts.orgwikipedia.orgpharmacologycanada.orgexcelleratebio.comnih.gov, specific research findings on the receptor binding or ligand affinity of this compound in controlled systems were not identified in the conducted searches.

Investigation of Molecular Recognition Processes

Molecular recognition is the process by which biological molecules interact with high specificity and affinity through noncovalent interactions to form specific complexes nih.gov. This process is fundamental to numerous biological events, including protein-ligand binding, protein-protein interactions, and cellular signaling cascades nih.govwikipedia.org. Investigations into molecular recognition processes often involve studying the structural and energetic basis of these interactions nih.govnih.govnih.gov. Techniques such as X-ray crystallography, computational modeling, and various spectroscopic methods can be employed to understand how a molecule like this compound might be recognized by and interact with its biological partners nih.govnih.gov. While the study of molecular recognition is a key area in biochemistry and drug discovery nih.govox.ac.ukrsc.org, specific research findings detailing the investigation of the molecular recognition processes involving this compound were not found in the conducted searches.

Cellular Pathway Modulation Studies (without clinical implications)

Cellular pathway modulation studies investigate how a compound affects specific signaling or metabolic pathways within cells, independent of clinical outcomes. These studies can reveal the downstream effects of a compound's interaction with its targets and provide insights into the cellular processes it influences nih.gov. Techniques such as Western blotting, reporter assays, and gene expression analysis are commonly used to assess changes in protein levels, enzyme activity, or gene transcription within a pathway nih.gov. While understanding the modulation of cellular pathways is essential for a comprehensive understanding of a compound's biological activity mdpi.comnih.gov, specific research findings detailing the modulation of cellular pathways by this compound were not identified in the conducted searches.

Signaling Cascade Analysis in Model Systems

The primary mechanism of action of this compound involves the inhibition of ion transport in the renal tubules. Specifically, it inhibits the cotransport of sodium (Na+), potassium (K+), and two chloride (2Cl-) ions in the thick ascending limb of the loop of Henle. ncats.iopatsnap.com This cotransporter is a crucial component in the kidney's ability to concentrate urine and reabsorb electrolytes. By blocking this transporter, this compound disrupts the normal ion gradients and subsequent reabsorption processes.

Furthermore, this compound also inhibits the reabsorption of sodium ions in the distal tubule cells of the kidney. ncats.iopatsnap.com This dual action on different segments of the nephron contributes to its diuretic effect.

Protein-Compound Interactions in Cellular Contexts

This compound exerts its effects through direct interaction with specific protein transporters in renal and intestinal cells. A key protein target for this compound is the Na+, K+, and 2Cl- cotransporter, likely belonging to the SLC12A family, specifically SLC12A2 (NKCC1 or NKCC2), which is predominantly found in the thick ascending limb of the loop of Henle. genome.jp By binding to and inhibiting the function of this cotransporter, this compound prevents the reabsorption of these ions, leading to increased excretion.

Beyond its target of action, the cellular uptake and renal excretion of this compound itself involve interactions with various organic anion transport systems. Studies using rat renal cortical slices and brush border membrane vesicles (BBMVs) have shown that this compound uptake is time-dependent, saturable, and sensitive to osmolarity. patsnap.com This uptake is inhibited by several organic anions, including probenecid, para-aminohippurate (PAH), and estrone-3-sulfate, indicating the involvement of organic anion transporters (OATs). patsnap.com Renal uptake of this compound is partly mediated by Organic Anion Transporter 1 (OAT1). patsnap.com

In intestinal epithelial cells, specifically Caco-2 cells, the uptake mechanism of this compound has also been investigated. This compound uptake in these cells is saturable and inhibited by various organic anions, including other loop diuretics, and several bile acids. patsnap.com Research suggests that the organic anion transporting polypeptide OATP-B (SLCO2B1), located in the apical membranes of human intestinal epithelial cells, plays a major role in the uptake of this compound from the apical side. patsnap.com The inhibitory profiles and estimated Km values for this compound uptake were found to be similar in Caco-2 and HEK293 cells stably expressing OATP-B, further supporting the significant role of OATP-B in this compound's intestinal absorption. patsnap.com

The following table summarizes the key transport proteins involved in the mechanism and disposition of this compound:

| Protein/Transporter | Location | Role Regarding this compound |

| Na+, K+, 2Cl- cotransporter (likely SLC12A2) | Thick ascending limb of loop of Henle (renal) | Primary target; Inhibited by this compound |

| Organic Anion Transporter 1 (OAT1) | Renal proximal tubules | Mediates renal uptake/secretion of this compound |

| Organic Anion Transporting Polypeptide B (OATP-B / SLCO2B1) | Apical membrane of intestinal epithelial cells | Mediates intestinal uptake of this compound |

These interactions with specific protein transporters are central to understanding how this compound exerts its diuretic effect and how it is absorbed and handled by the body at the cellular level.

Biotransformation and Metabolic Fate Research for Alilusem

Enzymatic Biotransformation Pathways of Alilusem

Enzymatic biotransformation is the primary mechanism by which the body processes xenobiotics like this compound. These pathways involve a variety of enzymes that catalyze specific chemical reactions to convert the parent compound into metabolites.

Role of Cytochrome P450 Enzymes in this compound Metabolism

Cytochrome P450 (CYP450) enzymes represent a superfamily of heme-containing monooxygenases predominantly located in the endoplasmic reticulum of hepatocytes, playing a central role in Phase I metabolism nih.govlibretexts.orgwikipedia.orgdovepress.comnih.gov. These enzymes are responsible for the oxidative metabolism of a vast array of endogenous and exogenous compounds, including a significant percentage of clinical drugs dovepress.comnih.govmdpi.commdpi.comnih.gov. CYP450 enzymes convert lipophilic substances into more polar, water-soluble derivatives, which can then be more readily excreted or become substrates for Phase II metabolism nih.govwikipedia.org.

While specific details regarding the direct interaction and metabolism of this compound by individual CYP450 enzymes were not extensively detailed in the provided information, the importance of CYP450 enzymes in the metabolism of drug-like compounds is well-established dovepress.commdpi.comnih.gov. Research on empirical regioselectivity models for human CYP450 isoforms like 3A4, 2D6, and 2C9, calibrated using data from various drugs, highlights efforts to understand where these enzymes preferentially oxidize molecules patsnap.com. Such models are valuable tools in predicting potential metabolic sites on a compound based on its structure patsnap.comresearchgate.net. Given that this compound is a complex organic molecule, it is plausible that CYP450 enzymes would be involved in its Phase I biotransformation, likely through oxidation reactions at susceptible sites on the molecule.

Other Metabolic Enzymes and Their Substrates

Beyond the CYP450 system, numerous other enzymes contribute to the biotransformation of compounds. Phase II metabolism involves conjugation reactions, where endogenous hydrophilic molecules are attached to the compound or its Phase I metabolites, resulting in larger, more polar, and typically inactive metabolites that are easily excreted nih.gov. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), carboxylesterases (CEs), aldehyde dehydrogenases (ALDHs), aldehyde oxidases (AOXs), xanthine (B1682287) oxidases (XOs), aldo-keto reductases (AKRs), and carbonyl reductases (CRs) admescope.com. These enzymes catalyze reactions such as glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids nih.gov.

In Vitro Metabolism Studies

In vitro metabolism studies are essential for characterizing the metabolic fate of a compound and predicting its behavior in vivo europa.eupharmaron.com. These studies utilize various biological matrices and cellular models to investigate metabolic pathways, identify metabolites, and assess the rate and extent of metabolism admescope.compharmaron.comnih.govrna-seqblog.comfrontiersin.org.

Microsomal Stability and Enzyme Kinetics

Liver microsomes, which are subcellular fractions of hepatocytes containing a high concentration of drug-metabolizing enzymes, including CYP450s and UGTs, are commonly used to assess the metabolic stability of a compound libretexts.orgnih.gov. Incubating a compound with liver microsomes provides insights into its susceptibility to enzymatic degradation, particularly oxidative and glucuronidation reactions admescope.comnih.gov. Microsomal stability studies help predict hepatic clearance admescope.comnih.gov.

Enzyme kinetics studies, often performed with isolated enzymes or microsomes, aim to determine the kinetic parameters of metabolic reactions, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) libretexts.orgwikipedia.orgnih.gov. These parameters provide information about the affinity of the enzyme for the substrate and the catalytic efficiency of the enzyme libretexts.orgwikipedia.org. While microsomal stability and enzyme kinetics are standard assessments in drug metabolism research, specific data from such studies for this compound were not found in the provided search results.

Hepatocyte and Other Cellular Metabolism Models

Hepatocytes, intact liver cells, are considered a gold standard for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes and cofactors, allowing for a more comprehensive assessment of metabolic pathways, including both oxidative and conjugative metabolism admescope.comnih.govyoutube.com. Studies using hepatocytes can provide valuable information on intrinsic clearance and metabolite formation admescope.comyoutube.com.

Other cellular models, such as intestinal cells (e.g., Caco-2) and cell lines expressing specific transporters or enzymes (e.g., HEK293 expressing OATP-B), are used to investigate specific aspects of absorption, transport, and metabolism patsnap.com. For this compound, studies using Caco-2 cells and HEK293 cells expressing OATP-B have been conducted to investigate its uptake mechanism patsnap.com. Additionally, in vitro metabolism studies of a related compound, 3H-AGN 192024 (potentially this compound or a closely related analog), have been performed using liver slices from rats, monkeys, and humans pmda.go.jp. These studies in liver slices can provide a more physiologically relevant context for evaluating metabolism compared to subcellular fractions pmda.go.jp. While these cellular models have been employed in this compound research, detailed metabolic profiles or extensive data tables from these specific studies were not available in the provided snippets.

Prediction of Biotransformation Sites and Products

Predicting the sites of biotransformation and the resulting metabolic products is an important aspect of drug metabolism research, especially during the early stages of development researchgate.netfrontiersin.orgntu.edu.sg. Computational tools and in silico methods are increasingly used to predict metabolic pathways based on the chemical structure of a compound and the known specificities of metabolic enzymes, particularly CYP450 enzymes libretexts.orgresearchgate.netfrontiersin.orgntu.edu.sgnih.gov.

These prediction methods often utilize algorithms that identify potential metabolic hotspots on a molecule, such as sites prone to oxidation, reduction, or hydrolysis libretexts.orgresearchgate.net. Knowledge-based systems and machine learning approaches are employed to simulate metabolic reactions and generate potential metabolite structures frontiersin.orgntu.edu.sgnih.gov. While these predictive tools are valuable for prioritizing experimental studies and guiding metabolite identification, specific predicted biotransformation sites or products for this compound were not presented in the provided search results. The primary sites of biotransformation for many compounds, including those metabolized by CYP450 enzymes, are often located in the liver microsomes and cytosol of hepatocytes libretexts.org.

Conjugation Reactions and Excretion Pathways (at a molecular level)

This compound (M17055), a novel loop diuretic, undergoes biotransformation and is eliminated from the body through specific pathways, primarily involving renal excretion. The major route of elimination for this compound in humans is renal excretion, with a significant portion of the administered dose being recovered in the urine in its unchanged form. Studies indicate that 59-72% of the dose is excreted unchanged in urine. ncats.ioncats.io

The renal excretion of this compound involves active transport mechanisms at the molecular level within the kidney tubules. Research using renal cortical slices and brush border membrane vesicles (BBMVs) has investigated the transport mechanisms across both the basolateral and brush border membranes of proximal tubule epithelial cells. patsnap.com These studies revealed that the uptake of this compound by rat renal slices is a saturable process, suggesting carrier-mediated transport. patsnap.com

Further investigation into the transport mechanisms demonstrated that this compound uptake by Caco-2 cells is also saturable and can be inhibited by various organic anions, including other loop diuretics and bile acids. patsnap.com Similarly, significantly higher uptake of this compound was observed in HEK293 cells expressing OATP-B compared to mock cells, with similar inhibitory profiles to those seen in Caco-2 cells, suggesting the involvement of OATP transporters in its uptake. patsnap.com Several organic anions, such as probenecid, para-aminohippurate (PAH), and estrone-3-sulfate, were found to decrease this compound uptake in renal slices. patsnap.com Uptake was also noted in HEK293 cells expressing rat OAT1 and was inhibited by PAH, indicating that OAT1 contributes to the renal uptake of this compound. patsnap.com At the brush border membrane, this compound uptake by BBMVs was time-dependent, saturable, and sensitive to osmolarity, and was inhibited by several organic anions, although not by PAH. patsnap.com These findings collectively suggest that multiple organic anion transport systems are involved in the transport of this compound across both the basolateral and brush border membranes of proximal tubule epithelial cells, with OAT1 mediating a portion of the renal uptake. patsnap.com this compound is reported to be secreted at the renal proximal tubules. patsnap.com

Regarding conjugation reactions, the chemical structure of this compound contains a sulfate (B86663) group. ncats.ioncats.iouni.lu The presence of this functional group suggests that sulfonation is a potential conjugation pathway for this compound. While detailed quantitative data on the extent of sulfonation is not extensively available in the immediate search results, this compound's structure has been listed in the context of sulfonation as a frequent conjugation reaction within biotransformation databases. ntu.edu.sg This indicates that the molecule possesses structural features recognized as substrates for sulfotransferase enzymes, which catalyze the transfer of a sulfonate group to a hydroxyl or amino functional group, or in this case, potentially involving the existing sulfate moiety or a site amenable to sulfonation following other metabolic transformations.

The following table summarizes the key data on the excretion and metabolic pathways of this compound:

| Pathway | Description | Proportion of Dose (Humans) | Molecular Mechanism Involved |

| Renal Excretion (Unchanged) | Elimination of the parent compound via the kidneys. ncats.ioncats.io | 59-72% ncats.ioncats.io | Proximal tubular secretion involving organic anion transporters (OAT1, OATP-B, and others at BBM). patsnap.com |

| Oxidative Metabolism | Metabolism primarily mediated by cytochrome P450 enzymes. ncats.ioncats.ioncats.io | Remainder ncats.ioncats.io | CYP3A4 and CYP2C9 activity. ncats.ioncats.ioncats.io |

| Conjugation (Potential) | Formation of sulfate conjugates. ntu.edu.sg | Not explicitly quantified | Likely sulfonation due to the presence of a sulfate group and inclusion in biotransformation databases related to sulfonation. ncats.ioncats.iouni.luntu.edu.sg |

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies in Alilusem Research

The integration of omics technologies, including proteomics and metabolomics, offers a comprehensive approach to understanding the intricate interactions and effects of compounds within biological systems. These high-throughput techniques enable large-scale analysis of biological molecules, providing holistic insights into cellular mechanisms humanspecificresearch.orgmdpi.com.

Proteomics Approaches to Identify Interaction Partners

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the protein targets and interaction partners of a chemical compound. By analyzing the complete set of proteins in a biological sample, researchers can determine which proteins bind to or are modulated by this compound. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or proximity biotinylation (BioID) can be employed to isolate and identify proteins that interact with this compound nih.govnih.gov. This can reveal the molecular entities through which this compound exerts its effects, providing crucial information for understanding its mechanism of action embopress.org. Peptide-based interaction proteomics, using arrays of synthetic peptides, also offers a scalable means to identify interaction partners mdc-berlin.de.

Metabolomics for Pathway Elucidation

Metabolomics involves the comprehensive analysis of metabolites within biological samples, offering a snapshot of the cellular physiological state and providing insights into metabolic pathways humanspecificresearch.orgnumberanalytics.commdpi.com. By examining changes in the metabolome upon exposure to this compound, researchers can elucidate the metabolic pathways affected by the compound. This can help in understanding how this compound influences cellular processes and identifying potential biomarkers or therapeutic targets mdpi.commdpi.com. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are key analytical techniques used in metabolomics for detecting and quantifying a wide range of metabolites numberanalytics.commdpi.com. Integrated genomics and metabolomics can further identify key biosynthetic genes and pathways and elucidate cellular regulatory mechanisms frontiersin.org.

High-Throughput Screening Methodologies in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern compound discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets or phenotypic assays bmglabtech.comevotec.comalitheagenomics.comnih.govnuvisan.com. This accelerates the identification of potential lead compounds or provides insights into the biological activity of molecules bmglabtech.comevotec.com.

Library Screening for this compound Analogues

HTS can be utilized to screen large compound libraries to identify this compound analogues with potentially improved or altered biological activities bmglabtech.comnuvisan.com. By screening diverse chemical libraries or focused libraries, researchers can identify compounds that exhibit similar or distinct profiles compared to this compound nih.govnih.gov. This process, often involving miniaturized assays and automated systems, allows for the rapid assessment of thousands to millions of compounds bmglabtech.comevotec.comnih.gov. The goal is to identify "hits" or "leads" that interact with a target in a desired way or induce a specific cellular phenotype bmglabtech.comevotec.com. Screening libraries can range from millions of diverse small molecules to more focused collections nuvisan.comenamine.netselleckchem.com.

Automation in Chemical Biology Research

Emerging Technologies in Chemical Compound Research

Application of Artificial Intelligence and Machine Learning

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in various fields of chemical research, including drug discovery and development nih.govuniversiteitleiden.nl. These technologies can be employed for tasks such as predicting molecular properties, optimizing synthesis routes, analyzing large datasets from high-throughput screening, and identifying potential drug candidates nih.gov. AI approaches, such as machine learning and deep learning, facilitate the processing and analysis of massive amounts of structured and unstructured data, which particularly benefits data-intensive research and applications. nih.gov AI is increasingly applied in various fields of chemical research including synthetic chemistry. nih.gov

While the search results indicate that this compound (M17055) is a novel loop diuretic under development, specific published research detailing the application of AI or ML methodologies in its discovery, characterization, or optimization was not found ncats.ioncats.io. General AI/ML research in chemistry aims to accelerate the research and development process and improve efficiency nih.gov. For a compound like this compound, future research could potentially leverage AI/ML for further understanding its interactions with biological targets, predicting potential metabolites, or optimizing its synthesis.

Microfluidic Systems for Reaction Discovery and Optimization

Microfluidic systems, capable of precise handling of small liquid volumes, have emerged as platforms for various chemical and biological applications, including drug delivery systems and single-cell analysis nih.govnih.gov. These systems allow for controlled reaction environments, high-throughput experimentation, and the potential for discovering and optimizing chemical reactions with minimal material consumption nih.gov. Microfluidic systems enable the precise handling and manipulation of nano- and pico-liter volumes of liquid in a reproducible and tunable fashion. nih.gov

The available information on this compound does not include details about its research or development utilizing microfluidic systems. While microfluidics are used in advanced drug delivery systems and for fabricating drug carriers, specific applications related to the discovery or optimization of this compound itself were not identified in the search results nih.gov. Future investigations into this compound could potentially explore microfluidic platforms for studying its reaction kinetics, solubility, or formulation in a highly controlled manner.

Future Research Directions for this compound and Related Compounds

Based on the available information, this compound (M17055) is a novel loop diuretic with demonstrated diuretic effects and specific mechanisms of action related to ion transport in the kidney ncats.ioncats.io. Future research directions for this compound and related compounds could involve further exploration of its pharmacological profile and potential therapeutic applications.

Given the increasing integration of advanced methodologies in chemical research, future studies on this compound could potentially benefit from the application of AI and ML for deeper insights into its structure-activity relationships, prediction of potential off-target effects, or optimization of synthesis for scalability. Similarly, microfluidic systems could be explored for controlled crystallization, formulation development, or studying its interaction with biological membranes at a microscale.

Further research could also focus on identifying and characterizing related compounds with similar or improved pharmacological properties, potentially using computational methods enabled by AI/ML. Ethical considerations will continue to be paramount in all future research endeavors involving this compound and its related compounds, ensuring responsible conduct and consideration of potential societal and environmental impacts.

Q & A

Q. Q1. What experimental methodologies are recommended for studying Alilusem’s diuretic mechanism in preclinical models?

To investigate this compound’s inhibition of Na-K-Cl cotransporters (NKCC1/2), employ in vitro assays such as ion flux measurements in transfected cell lines (e.g., HEK-293 cells expressing NKCC1/2) . For in vivo validation , use rodent models of diuresis with controlled hydration states and monitor urinary electrolyte excretion. Ensure dose-response curves are established to differentiate this compound’s efficacy from other diuretics like furosemide. Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups .

Q. Q2. How should researchers design studies to ensure reproducibility of this compound’s pharmacological effects?

Follow guidelines for experimental transparency:

- Document synthesis protocols (e.g., solvent purity, reaction temperatures) and compound characterization (NMR, HPLC purity >98%) .

- Report animal model specifics (strain, age, sex) and environmental controls (diet, light cycles) .

- Use reference standards (e.g., bumetanide for NKCC inhibition assays) to calibrate results .

Q. Q3. What are the critical parameters for validating this compound’s selectivity toward NKCC1/2?

- Perform competitive binding assays with radiolabeled bumetanide in kidney membrane preparations.

- Test off-target effects on related transporters (e.g., Na-Cl cotransporter NCC) using CRISPR-edited cell lines.

- Cross-validate findings with siRNA knockdown models to confirm target specificity .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

Contradictions often arise from interspecies variability or methodological differences. Address this by:

Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., dosing intervals, renal function baselines) .

Mechanistic studies : Compare this compound’s pharmacokinetics (e.g., plasma half-life, tissue distribution) in divergent models using LC-MS/MS .

Pathway analysis : Use transcriptomics (RNA-seq) to identify compensatory pathways activated in non-responsive models .

Q. Q5. What strategies optimize this compound’s synthesis for high-yield, research-grade production?

Q. Q6. How can this compound’s therapeutic potential be evaluated against resistant hypertension models?

- Develop hybrid computational-experimental workflows :

Methodological Guidance

Q7. What frameworks ensure rigorous formulation of research questions about this compound?

Apply the PICOT framework :

Q. Q8. How should researchers address ethical considerations in this compound studies?

- Obtain institutional animal care committee approval (IACUC) for preclinical trials, adhering to the 3Rs (Replacement, Reduction, Refinement) .

- Disclose conflicts of interest (e.g., funding sources) in publications .

Data Analysis & Reporting

Q. Q9. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Q. Q10. How can researchers contextualize this compound’s novelty relative to existing diuretics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.